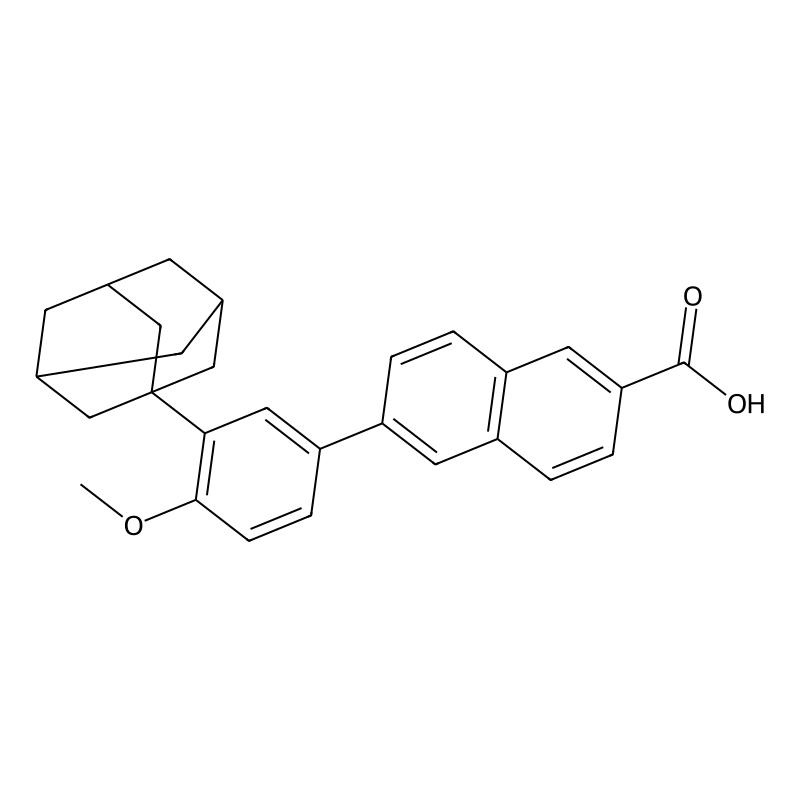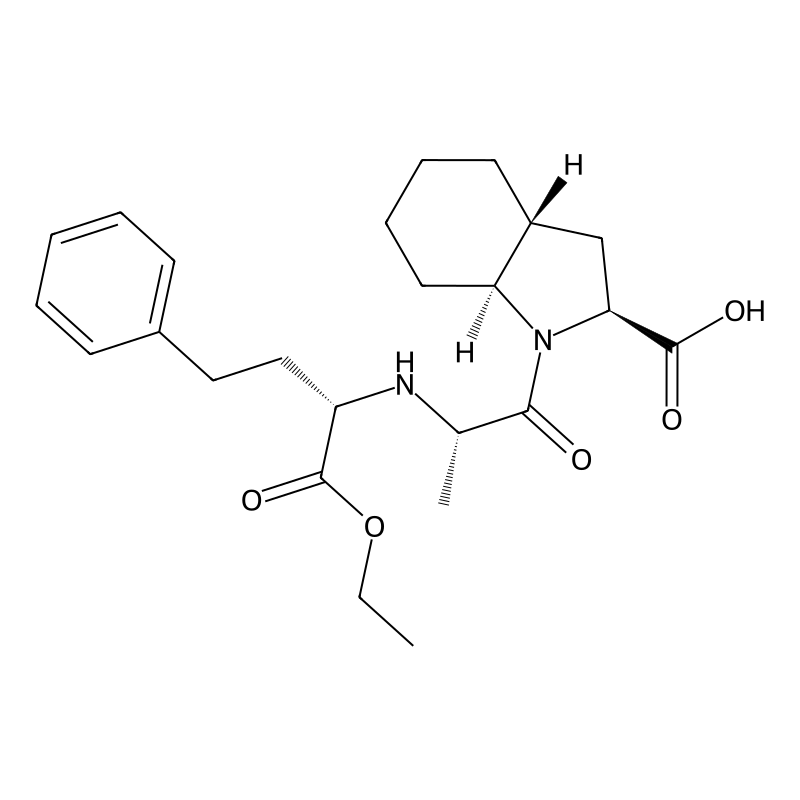Pharmacopeia & Metrological Institutes Standards
CAS No.:106685-40-9
Molecular Formula:C28H28O3
Molecular Weight:412.5 g/mol
Availability:
In Stock
CAS No.:93479-97-1
Molecular Formula:C24H34N4O5S
Molecular Weight:490.6 g/mol
Availability:
In Stock
CAS No.:54-85-3
Molecular Formula:C6H7N3O
Molecular Weight:137.14 g/mol
Availability:
In Stock
CAS No.:89-57-6
Molecular Formula:C7H7NO3
Molecular Weight:153.14 g/mol
Availability:
In Stock
CAS No.:69-65-8
Molecular Formula:C6H14O6
Molecular Weight:182.17 g/mol
Availability:
In Stock
CAS No.:87679-37-6
Molecular Formula:C24H34N2O5
Molecular Weight:430.5 g/mol
Availability:
In Stock





